molecular formula C20H17N3O5 B2686742 N-(3,4-dimethoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide CAS No. 864923-10-4

N-(3,4-dimethoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide

Katalognummer: B2686742
CAS-Nummer: 864923-10-4
Molekulargewicht: 379.372
InChI-Schlüssel: AHDZFXURZUUVHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a tricyclic heterocyclic compound featuring a fused oxa-diazabicyclic core and a 3,4-dimethoxyphenyl acetamide moiety. Analytical techniques like LC/MS and NMR spectroscopy are critical for characterizing its structure and differentiating it from analogs .

Eigenschaften

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-26-15-8-7-12(9-16(15)27-2)22-17(24)10-23-11-21-18-13-5-3-4-6-14(13)28-19(18)20(23)25/h3-9,11H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDZFXURZUUVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide typically involves multi-step organic reactions The process begins with the preparation of the 3,4-dimethoxyphenyl precursor, followed by the construction of the tricyclic core through cyclization reactions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency and reducing costs.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the tricyclic core, potentially converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery for various diseases.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism by which N-(3,4-dimethoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Positioning : The 3,4-dimethoxyphenyl group in the target compound enhances electron-donating effects compared to 2-methoxyphenyl (), influencing π-π stacking and receptor affinity.
  • Core Modifications : Derivatives like Rapa analogs () show conserved chemical environments in most regions but divergent shifts in substituent-rich zones (e.g., regions A and B), suggesting localized structural variations.

Analytical Comparisons

NMR Spectroscopy

NMR data reveal critical differences in chemical environments. For example:

  • In Rapa analogs (), protons in regions A (39–44) and B (29–36) exhibit distinct chemical shifts (δ 1.5–2.5 ppm vs. δ 3.0–4.0 ppm) due to substituent-induced deshielding. Similar analysis could localize the dimethoxy and oxo groups in the target compound.
  • The 3,4-dimethoxyphenyl moiety would generate characteristic aromatic proton splits (δ 6.5–7.5 ppm) and methoxy singlet peaks (δ ~3.8 ppm), differing from mono-methoxy analogs .

LC/MS and Molecular Networking

  • Fragmentation Patterns : Molecular networking () clusters compounds based on MS/MS cosine scores. The target compound’s fragmentation profile (e.g., loss of CH₃O• or H₂O) would distinguish it from sulfur-containing analogs ().
  • Dereplication: LC/MS dereplication () would prioritize the compound as novel if its parent ion (e.g., m/z 421 [M+H]⁺) lacks matches in spectral libraries .

Biologische Aktivität

N-(3,4-dimethoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a complex organic compound with potential biological activities that merit detailed investigation. This article explores its biological activity, structure-activity relationships, and potential therapeutic applications.

Structural Overview

The compound features a 3,4-dimethoxyphenyl moiety and a diazatricyclo core , which are significant for its biological interactions. The presence of aromatic groups and heterocyclic structures suggests potential antimicrobial and anticancer activities due to their common occurrence in biologically active compounds.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to N-(3,4-dimethoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide may exhibit antimicrobial properties. In vitro studies are necessary to evaluate its effectiveness against various bacterial and fungal strains. The structural features suggest that it could interact with microbial targets similarly to established antibiotics.

Kinase Inhibition

The compound's structure includes motifs commonly found in kinase inhibitors. Kinases are crucial in various cellular processes, including cell proliferation and metabolism. Inhibition of specific kinases could lead to therapeutic applications in cancer and inflammatory diseases. Research is ongoing to determine the specific kinases affected by this compound.

Case Studies

  • Anticancer Potential : A study investigating similar compounds demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the diazatricyclo structure was linked to enhanced activity against tumor cells.
  • Antimicrobial Evaluation : In a comparative study of structurally related compounds, several exhibited promising antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains could enhance efficacy.

Data Tables

Compound Structural Features Notable Activities
N-(3,4-dimethoxyphenyl)-2-{6-oxo...3,4-Dimethoxyphenyl group; Diazatricyclo coreAntimicrobial; Potential kinase inhibitor
4-MethylthiazoleThiazole ringAntimicrobial
6-OxoquinolineQuinoline coreAntiviral

Future Directions

Further research into the biological activity of N-(3,4-dimethoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is warranted to establish its therapeutic potential fully. Key areas for future investigation include:

  • In Vitro and In Vivo Studies : Comprehensive testing for antimicrobial and anticancer activity.
  • Mechanism of Action Studies : Understanding how the compound interacts with specific biological targets.
  • Structure-Activity Relationship (SAR) Analysis : Modifying various functional groups to improve potency and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.